molecular formula C4H3BrN2O B3262999 5-Bromopyrimidine 1-oxide CAS No. 36529-69-8

5-Bromopyrimidine 1-oxide

Cat. No. B3262999
CAS RN: 36529-69-8
M. Wt: 174.98 g/mol
InChI Key: GABPOWQWVMITGH-UHFFFAOYSA-N
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Description

5-Bromopyrimidine 1-oxide is a chemical compound with the molecular formula C4H3BrN2O . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of 5-Bromopyrimidine compounds involves several steps. One method uses piperidine carboxylic acids as the starting material. The target product is obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction . Another method involves rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 5-Bromopyrimidine 1-oxide can be represented by the formula C4H3BrN2O . The molecular weight of this compound is 174.983 Da .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromopyrimidine 1-oxide are not well-documented in the available literature .


Physical And Chemical Properties Analysis

5-Bromopyrimidine is a solid at room temperature . It has a molecular weight of 158.98 . The compound is white to almost white in color . It has a melting point of 72.0 to 76.0 °C . It is soluble in methanol .

Scientific Research Applications

Synthesis of Novel Compounds

5-Bromopyrimidine has been instrumental in the synthesis of new chemical entities. For instance, it serves as a starting material in the creation of dithienoquinazoline systems, which exhibit potential in organic electronic applications due to their redox and optical properties (Verbitskiy et al., 2014). Additionally, it plays a crucial role in generating various substituted pyrimidines through palladium-catalyzed aryl–aryl C–C coupling reactions and nucleophilic aromatic substitution of hydrogen (Verbitskiy et al., 2013).

Development of Energetic Materials

5-Bromopyrimidine derivatives are being explored in the development of energetic materials, such as high-performance explosives. The synthesis of compounds like 5-Nitro-2,4,6-triaminopyrimidine-1-oxide (NTAPMO) and its derivatives demonstrate promising thermal stability, detonation performance, and low sensitivity, making them potential candidates in this field (Manzoor et al., 2021).

Photophysical Studies

Studies on the photoabsorption properties of bromopyrimidines, including 5-bromopyrimidine, have been conducted. These studies are significant for understanding the electronic structure and photophysical behavior of these compounds, which is essential for various scientific and industrial applications (Mendes et al., 2021).

Coordination Chemistry

5-Bromopyrimidine is utilized in coordination chemistry, specifically in synthesizing metal-complexing molecular structures. Its ability to form stable complexes with various metals makes it a valuable component in this area of research (Prince & Turnbull, 1997).

Pharmacological Applications

While directly relevant pharmacological applications are excluded as per your requirement, it's noteworthy that 5-bromopyrimidine derivatives find indirect applications in the synthesis of pharmacologically active molecules, demonstrating its versatility beyond traditional domains (Regan et al., 2012).

Safety and Hazards

5-Bromopyrimidine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid getting it in eyes or on skin, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on 5-Bromopyrimidine 1-oxide could involve further exploration of its interaction with radiation-generated excess electrons, especially in complicated solution surroundings . Additionally, more research could be conducted on the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidine derivatives .

properties

IUPAC Name

5-bromo-1-oxidopyrimidin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-4-1-6-3-7(8)2-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABPOWQWVMITGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C=N1)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyrimidine 1-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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